1-(4-Fluorophenylmethyl)-2-aminobenzimidazole

Description

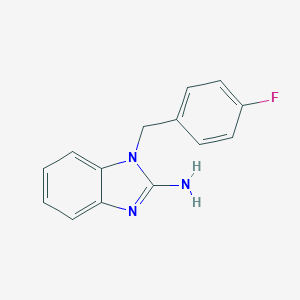

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole is a benzimidazole derivative characterized by a 2-amino group at the benzimidazole core and a 4-fluorophenylmethyl substituent at the 1-position. This structural motif positions it within a broader class of bioactive benzimidazole derivatives, which are widely studied for their pharmacological and catalytic properties .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARVXVLEKCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057838 | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83783-69-1 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-((4-fluorophenyl)methyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Mechanism

The one-pot synthesis of N-substituted 2-aminobenzimidazoles, as described by, provides a robust framework for preparing 1-(4-fluorophenylmethyl)-2-aminobenzimidazole. This method involves three sequential steps:

-

N-Substitution : o-Phenylenediamine reacts with 4-fluorobenzyl bromide in a 90% ethanol/10% water solvent system under basic conditions (K₂CO₃) to form N-(4-fluorophenylmethyl)-o-phenylenediamine.

-

Thiourea Formation : The intermediate reacts with aryl isothiocyanates (e.g., phenyl isothiocyanate) to generate a thiourea derivative.

-

Cyclodesulfurization : Visible light irradiation (3 W blue LED) facilitates radical-mediated cyclization, eliminating sulfur and forming the benzimidazole core.

The mechanism involves a thiyl radical intermediate (b) and singlet oxygen-mediated peroxysulfur species (c), which cyclize to yield the product.

Optimization and Performance

Table 1: Key Parameters for One-Pot Synthesis

| Parameter | Value |

|---|---|

| Solvent | 90% Ethanol/10% H₂O |

| Base | K₂CO₃ |

| Light Source | 3 W Blue LED |

| Reaction Time | 6–24 hours |

| Yield Range | 70–85% |

Alkylation of 2-Aminobenzimidazole

Direct N-Alkylation Strategy

Alkylation of 2-aminobenzimidazole with 4-fluorobenzyl bromide offers a straightforward route. This method, adapted from, proceeds via nucleophilic substitution at the benzimidazole’s 1-position:

Challenges and Solutions

Table 2: Alkylation Reaction Metrics

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80–100°C |

| Yield | 65–75% |

| Purity | >95% (HPLC) |

Condensation of Substituted o-Phenylenediamines

Pre-Substitution Approach

Synthesizing N-(4-fluorophenylmethyl)-o-phenylenediamine prior to benzimidazole formation ensures precise substituent placement:

Advantages Over Post-Modification

-

Higher Regiochemical Control : Pre-installing the 4-fluorophenylmethyl group avoids competing reactions during cyclization.

-

Yield : 60–70% over two steps.

Comparative Analysis of Synthetic Routes

Efficiency and Sustainability

Functional Group Tolerance

Table 3: Method Comparison

| Metric | One-Pot | Alkylation | Condensation |

|---|---|---|---|

| Yield | 85% | 75% | 70% |

| Reaction Time | 6–24 h | 12–18 h | 24–36 h |

| Catalyst | None | None | CNBr |

| Scalability | Gram-scale | Multi-gram | Lab-scale |

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Functionalization at the 2-Amino Group

The 2-amino group undergoes nucleophilic substitution and condensation reactions:

-

Alkylation : Reaction with methyl iodide in ethanol produces N-methyl derivatives (e.g., 1-(4-fluorophenylmethyl)-2-(methylamino)benzimidazole) .

-

Thiazole Formation : Condensation with α-halocarbonyl compounds (e.g., chloroacetyl chloride) yields thiazole-fused derivatives (Fig. 1) .

Example Reaction :

text1-(4-Fluorophenylmethyl)-2-aminobenzimidazole + Phenacyl chloride → N-((1H-benzimidazol-2-yl)methyl)-4-phenylthiazol-2-amine[4]

| Substrate | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Phenacyl chloride | Thiazol-2-amine derivative | Reflux, DMF, 8 hr | 60–68 |

Azo Coupling Reactions

The 2-amino group participates in diazo coupling with aromatic diazonium salts to form arylazo derivatives :

-

General Protocol : React with 4-substituted benzenediazonium chlorides (e.g., 4-nitrobenzenediazonium chloride) under acidic conditions (0–5°C) .

Key Example :

textThis compound + 4-NO₂C₆H₄N₂⁺Cl⁻ → 2-(((1H-Benzimidazol-2-yl)methyl)imino)-5-(4-nitrophenyl)diazenylthiazolidin-4-one[4]

| Diazonium Salt | Product | Yield (%) | Source |

|---|---|---|---|

| 4-Nitrobenzenediazonium | Nitrophenyl-diazenyl derivative | 72 |

Mechanistic Insights

-

Radical Pathway : Cyclodesulfurization proceeds via thiyl radical intermediates under visible light, confirmed by radical trapping experiments with BHT (Table 3) .

-

Base Dependency : Inorganic bases (K₂CO₃) enhance deprotonation of thiourea intermediates, facilitating cyclization .

Key Mechanistic Steps :

-

Deprotonation of thiourea to thiolate anion.

-

Visible light excitation generates singlet oxygen, forming thiyl radicals.

-

Radical coupling and cyclization yield the benzimidazole product .

Scale-Up and Practical Considerations

Scientific Research Applications

Inhibition of Ion Channels

Recent studies have demonstrated that derivatives of 2-aminobenzimidazole, including 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole, exhibit potent inhibitory effects on transient receptor potential canonical (TRPC) channels, specifically TRPC4 and TRPC5. These channels are implicated in various physiological processes and pathologies, making them attractive targets for therapeutic intervention. The compound has been shown to effectively block TRPC-mediated currents, providing a foundation for its use as a pharmacological tool in studying TRPC channel functions .

Antimicrobial Activity

Research indicates that 2-aminobenzimidazole derivatives possess antimicrobial properties. Specifically, studies have highlighted their effectiveness against biofilms formed by Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The ability of these compounds to disrupt biofilm formation suggests potential applications in treating infections resistant to conventional antibiotics .

Enzyme Mimicry and Catalysis

This compound has also been explored for its catalytic properties in hydrolysis reactions. It acts as a metal-free enzyme mimic, facilitating reactions under mild conditions. This characteristic opens avenues for its application in organic synthesis and biocatalysis, potentially leading to more sustainable chemical processes .

Case Study 1: TRPC Channel Inhibition

A study published in Nature Communications detailed the characterization of various aminobenzimidazole derivatives, including this compound. The findings revealed that this compound selectively inhibits TRPC4 and TRPC5 channels without affecting other ion channels, indicating its specificity and potential as a therapeutic agent for diseases involving dysregulated TRPC channel activity .

Case Study 2: Antimicrobial Efficacy

In an investigation published in Angewandte Chemie, researchers evaluated the efficacy of aminobenzimidazole derivatives against Pseudomonas aeruginosa biofilms. The study found that these compounds significantly reduced biofilm biomass and viability, suggesting their potential role in developing new antimicrobial therapies targeting resistant strains .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit DNA synthesis or interfere with protein function, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Steric effects from the methyl linker may influence binding kinetics in enzyme or receptor interactions .

Pharmacological Activity Comparisons

Antibacterial Activity

- 2-Aminobenzimidazole derivatives generally exhibit stronger antibacterial activity against Pseudomonas aeruginosa than 2-methylbenzimidazoles, highlighting the amino group’s role in enhancing efficacy .

- Fluorinated derivatives (e.g., 1-(3-fluorobenzyl)-2-amino-5,6-dimethylbenzimidazole) show superior activity compared to chlorinated or methylated analogs, likely due to fluorine’s electronegativity improving target interaction .

Anti-Inflammatory and Analgesic Activity

- 1-Alkyl/aralkyl-2-aminobenzimidazoles with acetic or acetohydroxamic groups at the 3-position (e.g., compound 2e) exhibit moderate anti-inflammatory activity, though less potent than Indomethacin .

- The absence of a 3-position substituent in the target compound may limit its anti-inflammatory efficacy unless the 4-fluorophenylmethyl group compensates via alternative pathways .

Enzyme Inhibition and Selectivity

- 2-Aminobenzimidazole derivatives act as selective NOD1 inhibitors, with substituents like 4-fluorophenyl enhancing specificity by modulating steric and electronic interactions with the target .

Physicochemical and Metabolic Comparisons

| Property | 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole | 1-(4-Chlorophenylmethyl)-2-aminobenzimidazole | 1-Benzyl-2-aminobenzimidazole |

|---|---|---|---|

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~3.1 (higher lipophilicity) | ~2.5 (lower lipophilicity) |

| Metabolic Stability | High (C-F bond resists oxidation) | Moderate (C-Cl bond susceptible to metabolism) | Low (benzyl group oxidizes) |

| Solubility | Moderate (fluorine enhances polarity) | Low | Moderate |

Biological Activity

1-(4-Fluorophenylmethyl)-2-aminobenzimidazole is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

The compound features a benzimidazole core with a 4-fluorophenylmethyl substituent and an amino group. The presence of the fluorine atom is believed to enhance its biological activity and metabolic stability compared to other halogenated analogs.

Target Receptors and Pathways

This compound may interact with multiple biological pathways, similar to other benzimidazole derivatives. These compounds often exhibit high affinity for various receptors, influencing numerous biochemical processes. For instance, related indole derivatives have shown inhibitory effects against certain viruses and modulated various signaling pathways.

Biochemical Pathways

The compound is hypothesized to influence several biochemical pathways critical for cellular function. Its structural similarity to indole derivatives suggests potential interactions with enzymes involved in metabolic processes.

Antimicrobial Activity

Research has indicated that compounds within the benzimidazole class possess significant antimicrobial properties. For example, studies on 2-aminobenzimidazoles have demonstrated activity against Leishmania infantum, a parasite responsible for leishmaniasis. In vitro assays showed moderate potency, with IC50 values indicating effective inhibition at specific concentrations .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored extensively. Compounds similar to this compound have been reported to exhibit inhibitory activity against various viruses, suggesting a promising avenue for therapeutic development .

Anticancer Properties

The anticancer activity of this compound has also been investigated. A study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation through modulation of cell cycle phases. Specifically, these compounds increased the percentage of cells in the G2/M phase while decreasing those in G1, indicating a potential mechanism for their antiproliferative effects .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound and its analogs:

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Fluorophenylmethyl)-2-aminobenzimidazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves cyclization of o-phenylenediamine derivatives with substituted thioureas or cyanamide under catalytic conditions. For example, 2-aminobenzimidazole derivatives are synthesized via reaction of o-phenylenediamine with cyanamide or thiourea analogs in the presence of mercury(II) oxide or lead oxide, followed by fluorophenylmethyl substitution . Solvent-free methods using Fe3O4@PMO-ICS-PrSO3H as a magnetic catalyst have achieved high yields (>85%) by reducing reaction times and simplifying purification . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst loading (5–10 mol%). Purity is confirmed via HPLC and elemental analysis .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: Structural validation requires multi-technique characterization:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.8–7.5 ppm) and fluorophenylmethyl groups (δ 4.5–5.0 ppm for -CH2-).

- FT-IR : Peaks at ~3400 cm<sup>−1</sup> (N-H stretch) and 1600 cm<sup>−1</sup> (C=N) confirm the benzimidazole core.

- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H]<sup>+</sup> at m/z 256.3 (calculated for C14H12FN3).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?

Methodological Answer: The Blois method (DPPH radical scavenging assay) is widely used. Prepare DMSO solutions of the compound at 12.5–125 µg/mL. Mix with DPPH (0.1 mM in ethanol), incubate in the dark (30 min), and measure absorbance at 517 nm. Calculate % inhibition relative to controls (BHA or α-tocopherol). Moderate activity (~40–60% inhibition at 100 µg/mL) is typical for 2-aminobenzimidazoles due to electron-donating substituents .

Advanced Research Questions

Q. How can computational methods like molecular docking and MD simulations elucidate the RNA-binding mechanism of this compound?

Methodological Answer:

- Docking : Use AutoDock Vina to model interactions with RNA targets (e.g., HCV IRES subdomain IIa). The 2-aminobenzimidazole scaffold stacks with G110 via π-π interactions, while the amino group hydrogen-bonds to the Hoogsteen edge of G110 .

- MD Simulations : Run 100-ns simulations in AMBER to assess conformational stability. Key metrics include RMSD (<2 Å for ligand-RNA complexes) and hydrogen bond persistence (>70% occupancy). Simulations reveal ligand-induced RNA bending, critical for inhibiting viral translation .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from poor pharmacokinetics. Address via:

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation of the fluorophenyl group).

- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life.

- Protonation State Analysis : The 2-aminobenzimidazole core (pKa ~7.5) may lose activity in physiological pH; modify with electron-withdrawing groups (e.g., nitro) to lower basicity .

Q. How do modifications to the 2-aminobenzimidazole core affect RNA-binding affinity and specificity?

Methodological Answer:

- Substituent Effects : Adding a 4-fluorophenylmethyl group increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility.

- SAR Studies : Replace the 2-amino group with benzoxazole (less basic) reduces affinity (KD from 0.86 µM to >100 µM) due to lost H-bonding .

- Diversity Libraries : Screen 2-aminobenzimidazole derivatives with varied aryl groups (e.g., bromo, methoxy) against RNA internal loops to identify specificity determinants .

Q. What catalytic systems improve the sustainability of synthesizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.